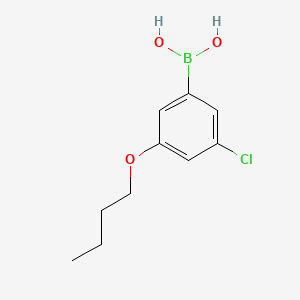

(3-Butoxy-5-chlorophenyl)boronsäure

Übersicht

Beschreibung

(3-Butoxy-5-chlorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with butoxy and chloro groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Activity

Boronic acids, including (3-Butoxy-5-chlorophenyl)boronic acid, have shown promise in the development of anticancer agents. They can bind to diols present in glycoproteins and polysaccharides on cancer cell surfaces, enhancing drug selectivity. For instance, modifications of existing drugs with boronic acid moieties have improved their bioavailability and therapeutic efficacy against breast cancer by reducing first-pass metabolism .

Case Study: Fulvestrant Derivative

- Compound : A boronic acid derivative of fulvestrant was synthesized to enhance oral bioavailability.

- Findings : This modification led to a significant reduction in first-pass metabolism while maintaining pharmacological properties, demonstrating the potential of boronic acids in drug design .

1.2 Antibacterial Properties

The antibacterial potential of (3-Butoxy-5-chlorophenyl)boronic acid has been explored in the context of β-lactamase inhibitors. These compounds can effectively inhibit resistant bacterial strains by binding to serine residues in β-lactamases, which are enzymes that confer antibiotic resistance.

Data Table: Inhibitory Constants of Boronic Acid Derivatives

| Compound | Inhibitory Constant (Ki) | Target |

|---|---|---|

| Compound 70 | 0.004 µM | Class C β-lactamases |

| Compound 71 | 0.008 µM | Class C β-lactamases |

This data illustrates the effectiveness of boronic acids as inhibitors against problematic strains found in clinical settings .

Organic Synthesis Applications

2.1 Cross-Coupling Reactions

(3-Butoxy-5-chlorophenyl)boronic acid serves as a versatile building block in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. These reactions are crucial for forming carbon-carbon bonds in organic synthesis.

Case Study: Suzuki-Miyaura Coupling

- Reaction Type : Cross-coupling with aryl halides.

- Outcome : High yields of biaryl compounds were achieved using (3-Butoxy-5-chlorophenyl)boronic acid as a reactant, showcasing its utility in synthesizing complex organic molecules.

Materials Science Applications

Boronic acids are also being investigated for their applications in materials science, particularly in the development of sensors and responsive materials.

3.1 Sensor Development

Recent studies have highlighted the use of boronic acids for developing sensors that detect biological molecules through specific interactions with diols.

Data Table: Sensor Characteristics

| Sensor Type | Detection Target | Sensitivity |

|---|---|---|

| Fluorescent Sensor | Hydrogen peroxide | High |

| Ratiometric Sensor | Glucose | Moderate |

These sensors leverage the unique properties of boronic acids to selectively bind target analytes, leading to measurable changes in fluorescence or other detectable signals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-Butoxy-5-chlorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-butoxy-5-chlorophenyl halides using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2.

Industrial Production Methods: Industrial production of (3-Butoxy-5-chlorophenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: (3-Butoxy-5-chlorophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. It can also participate in other reactions like oxidation, reduction, and substitution, depending on the reagents and conditions used.

Common Reagents and Conditions:

Suzuki-Miyaura Reaction: Typically involves a palladium catalyst, a base (e.g., potassium carbonate), and an aryl or vinyl halide in an organic solvent like toluene or ethanol.

Oxidation: Can be oxidized using hydrogen peroxide or other oxidizing agents to form phenols or quinones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form corresponding alcohols.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols and Quinones: Formed through oxidation.

Alcohols: Formed through reduction.

Wirkmechanismus

The mechanism of action of (3-Butoxy-5-chlorophenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, transferring the aryl group to the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

- (4-Butoxy-3-chlorophenyl)boronic acid

- 3-Chlorophenylboronic acid

- Phenylboronic acid

Comparison: (3-Butoxy-5-chlorophenyl)boronic acid is unique due to the presence of both butoxy and chloro substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, the butoxy group increases its solubility in organic solvents, while the chloro group can enhance its electrophilicity, making it more reactive in certain cross-coupling reactions.

Biologische Aktivität

(3-Butoxy-5-chlorophenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a butoxy group and a chlorophenyl moiety, which contribute to its reactivity and interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity of (3-Butoxy-5-chlorophenyl)boronic acid, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C11H14BClO2

- CAS Number : 1256345-75-1

The structure features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in drug design and development.

The biological activity of (3-Butoxy-5-chlorophenyl)boronic acid is primarily attributed to its interactions with various biological molecules, including enzymes and receptors. The boronic acid group can form boronate esters with hydroxyl-containing biomolecules, influencing their function. This property is particularly relevant in the context of enzyme inhibition and drug delivery systems.

Enzyme Inhibition

Boronic acids have been shown to inhibit serine proteases and other enzymes by forming stable complexes. For instance, studies have indicated that derivatives of boronic acids can effectively inhibit the activity of β-lactamases, which are responsible for antibiotic resistance in bacteria. The interaction between the boronic acid moiety and the active site residues of these enzymes is crucial for their inhibitory effects.

Biological Activities

Research has demonstrated several key biological activities associated with (3-Butoxy-5-chlorophenyl)boronic acid:

-

Antioxidant Activity :

- The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in biological systems.

-

Anticancer Activity :

- Studies have reported that (3-Butoxy-5-chlorophenyl)boronic acid can induce apoptosis in cancer cell lines. For example, cytotoxicity assays have shown that this compound has an IC50 value indicating effective inhibition of cancer cell proliferation.

-

Antibacterial Properties :

- The compound has demonstrated antibacterial activity against various strains of bacteria, including resistant strains. Research indicates that it can inhibit the growth of pathogens such as Escherichia coli.

-

Enzyme Inhibition :

- It has shown potential as an inhibitor for enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | IC50 Values |

|---|---|---|

| Antioxidant | Scavenging free radicals | 0.14 µg/mL |

| Anticancer | Cytotoxicity against MCF-7 cells | 18.76 µg/mL |

| Antibacterial | Inhibition against E. coli | 6.50 mg/mL |

| Enzyme Inhibition | Acetylcholinesterase inhibition | 115.63 µg/mL |

| Butyrylcholinesterase inhibition | 3.12 µg/mL |

Eigenschaften

IUPAC Name |

(3-butoxy-5-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BClO3/c1-2-3-4-15-10-6-8(11(13)14)5-9(12)7-10/h5-7,13-14H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQCIQINFZZBGET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Cl)OCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681560 | |

| Record name | (3-Butoxy-5-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-75-1 | |

| Record name | Boronic acid, B-(3-butoxy-5-chlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Butoxy-5-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.